molecular formula C20H21NO3 B2543748 N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide CAS No. 1706014-70-1

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide

Cat. No.: B2543748
CAS No.: 1706014-70-1
M. Wt: 323.392
InChI Key: GQICWJXNKDMDEJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of a benzofuran ring attached to a carboxamide group, with a 2-methoxy-2-phenylbutyl substituent. Its distinct chemical structure makes it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through reactions with amines and carboxylic acids or their derivatives.

    Introduction of the 2-Methoxy-2-Phenylbutyl Substituent: This step involves the alkylation of the benzofuran ring with 2-methoxy-2-phenylbutyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring or the 2-methoxy-2-phenylbutyl substituent are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of novel compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide: This compound has a similar structure but with a naphthalen-1-yl group instead of a benzofuran ring.

    N-(2-methoxy-2-phenylbutyl)naphthalene-1-carboxamide: Another similar compound with a naphthalene ring instead of a benzofuran ring.

Uniqueness

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICWJXNKDMDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC2=CC=CC=C2O1)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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